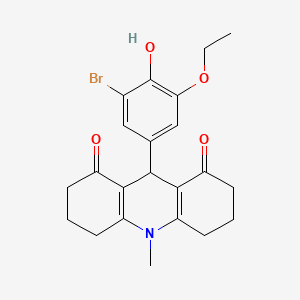
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a brominated phenyl ring, an ethoxy group, a hydroxy group, and a hexahydroacridine core, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde, ethyl bromide, and 10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to enhance reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure, which can interact with enzyme active sites.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- 9-(3-bromo-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(3-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
- Structural Features : The presence of both bromine and ethoxy groups in the phenyl ring, combined with the hexahydroacridine core, provides unique chemical properties.
- Reactivity : Enhanced reactivity due to the electron-withdrawing bromine atom and electron-donating ethoxy group, making it versatile in various chemical reactions.
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in scientific research and its potential applications across multiple fields
特性
分子式 |
C22H24BrNO4 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC名 |
9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C22H24BrNO4/c1-3-28-18-11-12(10-13(23)22(18)27)19-20-14(6-4-8-16(20)25)24(2)15-7-5-9-17(26)21(15)19/h10-11,19,27H,3-9H2,1-2H3 |
InChIキー |
ZVDPYTIYKSBQNR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Bromophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11611449.png)
![Methyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11611451.png)
![7-(2-fluorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11611458.png)
![Ethyl 8-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11611461.png)
![1-(butan-2-yl)-4-(4-chlorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11611469.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11611472.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11611480.png)
![(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11611485.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11611489.png)
![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611492.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611494.png)
![methyl (5E)-5-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611499.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11611509.png)
![1H-benzotriazol-1-yl[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B11611514.png)
